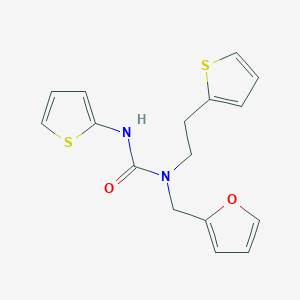

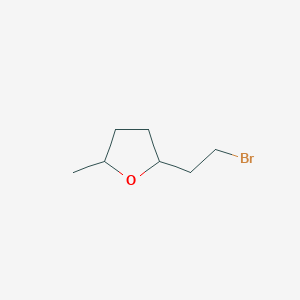

1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative that incorporates both furan and thiophene moieties. These heterocyclic components are known for their significance in pharmaceutical chemistry due to their presence in compounds with various biological activities. The furan and thiophene rings are connected through a urea linkage, which is a common feature in many bioactive compounds.

Synthesis Analysis

The synthesis of related furan-urea derivatives has been reported in several studies. For instance, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea involves the coupling of furfural with urea . This process typically includes the purification of furfural followed by its reaction with urea under controlled conditions to yield the desired urea derivative. The synthesis is characterized by techniques such as GC-MS, FTIR, and NMR, ensuring the correct structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using various spectroscopic methods. In the case of furan-urea derivatives, GC-MS, IR, ^1H-NMR, ^13C-NMR, ^1H-^1H COSY, HSQC, and DEPT are used to affirm the structure . These techniques provide detailed information about the molecular framework, including the arrangement of the furan and thiophene rings and the connectivity of the urea moiety.

Chemical Reactions Analysis

The furan and thiophene rings in urea derivatives can participate in various chemical reactions. For example, the photoinduced direct oxidative annulation of furan derivatives has been explored to access polyheterocyclic compounds . Additionally, multi-component reactions involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been developed to synthesize bifurans and thiophen-2-ylfurans . These reactions highlight the reactivity of furan and thiophene rings in the presence of urea linkages.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-urea derivatives are influenced by the presence of the heterocyclic and urea components. The bioactivity of these compounds has been tested against various pathogens, with some showing broad-spectrum activity . The optimal spacer length and substitution patterns are crucial for the interaction with biological targets, as seen in related acetylcholinesterase inhibitors . The flexibility and conformational behavior of these molecules can significantly affect their biological activities.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Novel Pyridine and Naphthyridine Derivatives :

- Abdelrazek et al. (2010) reported the synthesis of novel pyridine and naphthyridine derivatives through dimerization and coupling reactions involving furan- and thiophen-ethylidene malononitriles. These compounds have potential applications in developing new chemical entities with diverse biological activities [F. M. Abdelrazek, N. Kassab, N. Metwally, Nehal A. Sobhy, 2010].

Geminally Activated Nitro Dienes :

- Baichurin et al. (2019) described the condensation of furan- and thiophen-propenals to produce geminally activated nitro dienes, showcasing the utility of furan and thiophene derivatives in synthesizing compounds with potential reactivity and biological significance [R. Baichurin, A. A. Reshetnikov, V. Sergeev, N. I. Aboskalova, S. Makarenko, 2019].

Bioactivity of Urea Derivatives :

- Donlawson et al. (2020) synthesized and tested the bioactivity of a carbamoylguanidino furan-2-ylmethyl urea derivative against various pathogens. This study highlights the potential medicinal applications of furan and thiophen-based urea derivatives [Chioma Donlawson, Daniel Okechukwu Nweneka, kingsley John Orie, Reminus Okah, 2020].

Applications in Material Science and Medicine

Photoinduced Oxidative Annulation :

- Zhang et al. (2017) explored the photoinduced oxidative annulation of furan/thiophen-2-yl derivatives, leading to the formation of polyheterocyclic compounds. These findings may have implications for developing novel materials or pharmaceuticals with unique properties [Jin Zhang, Xi Zhang, Tao Wang, X. Yao, Pei Wang, Ping Wang, Sisi Jing, Yong Liang, Zunting Zhang, 2017].

Heteroaromatic Decarboxylative Claisen Rearrangement :

- Craig et al. (2005) reported on furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates undergoing decarboxylative Claisen rearrangement. This study showcases the chemical transformations possible with furan and thiophen derivatives, potentially useful in synthetic chemistry and drug development [D. Craig, N. King, Joerg T Kley, D. M. Mountford, 2005].

特性

IUPAC Name |

1-(furan-2-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c19-16(17-15-6-3-11-22-15)18(12-13-4-1-9-20-13)8-7-14-5-2-10-21-14/h1-6,9-11H,7-8,12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNITGOXPDMJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)

![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)

![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)

![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)

![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)

![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)